15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Description

Properties

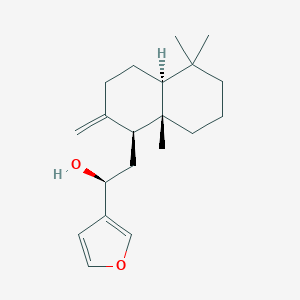

IUPAC Name |

(1S)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(furan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJODEDKXJPYIBN-CGBFIWBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@H](C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is a labdane diterpenoid, a class of natural products characterized by a bicyclic core structure. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive overview of the natural sources of this specific furanolabdane, detailing its isolation, characterization, and known biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and pharmacology.

Labdane diterpenes are widely distributed in the plant kingdom and are particularly abundant in the Asteraceae, Lamiaceae, and Zingiberaceae families. These compounds are known to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The unique structural features of this compound, particularly the furan ring and the hydroxyl group, are believed to be key contributors to its bioactivity.

Natural Provenance

The primary documented natural sources of this compound are plants belonging to the Zingiberaceae family, commonly known as the ginger family. This family of aromatic perennial herbs is a rich source of bioactive secondary metabolites.

| Plant Species | Family | Plant Part |

| Hedychium coronarium | Zingiberaceae | Rhizomes |

| Aframomum aulacocarpos | Zingiberaceae | Seeds |

Hedychium coronarium, also known as white ginger lily, is a perennial flowering plant whose rhizomes have been traditionally used in folk medicine for the treatment of various ailments, including inflammation and pain. Phytochemical investigations of its rhizomes have led to the isolation of a variety of labdane diterpenes, including this compound.

Aframomum aulacocarpos, a species of the ginger family native to Africa, has also been identified as a source of this compound. The seeds of this plant are used in traditional medicine and have been found to contain a range of bioactive diterpenoids.

Methodology for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatography. The following is a generalized protocol based on methodologies reported for the isolation of labdane diterpenes from Hedychium coronarium rhizomes.

Experimental Protocol

-

Plant Material Collection and Preparation:

-

Fresh rhizomes of Hedychium coronarium are collected, washed thoroughly with water to remove any soil and debris, and then air-dried in the shade.

-

The dried rhizomes are ground into a coarse powder to increase the surface area for efficient solvent extraction.

-

-

Solvent Extraction:

-

The powdered rhizome material is subjected to exhaustive extraction with a suitable organic solvent. A common approach is sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane or petroleum ether, followed by a more polar solvent such as ethyl acetate or methanol.

-

Alternatively, a single solvent extraction with methanol or ethanol can be performed, followed by liquid-liquid partitioning of the resulting crude extract. For instance, the methanol extract can be suspended in water and partitioned successively with hexane, chloroform, and ethyl acetate.

-

-

Chromatographic Purification:

-

The crude extract or the fractions obtained from partitioning are subjected to column chromatography over silica gel.

-

A solvent gradient of increasing polarity is used to elute the column. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualized under UV light or by spraying with a suitable staining reagent (e.g., ceric sulfate solution followed by heating).

-

Fractions containing compounds with similar TLC profiles are pooled together.

-

-

Further Purification:

-

The fractions containing the target compound are further purified using repeated column chromatography, often with a finer grade of silica gel or by employing other chromatographic techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC).

-

The purity of the isolated compound is assessed by HPLC and spectroscopic methods.

-

Caption: Simplified biosynthetic pathway of labdane diterpenes.

The biosynthesis proceeds through the methylerythritol phosphate (MEP) pathway in the plastids to produce geranylgeranyl pyrophosphate (GGPP). A class II diterpene synthase then catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate intermediate. Subsequently, a class I diterpene synthase facilitates the ionization of the diphosphate group and further cyclization or rearrangement to generate the core labdane skeleton. Finally, a series of tailoring enzymes, primarily cytochrome P450 monooxygenases and dehydrogenases, modify the labdane scaffold through oxidation, hydroxylation, and other reactions to produce the vast diversity of labdane-related diterpenoids, including this compound.

Biological Activities and Therapeutic Potential

Labdane diterpenes isolated from Hedychium coronarium have demonstrated a range of promising biological activities, including cytotoxic and anti-inflammatory effects. While specific studies on this compound are limited, the activities of structurally similar compounds provide valuable insights into its potential therapeutic applications.

Cytotoxic Activity

Several labdane diterpenes from Hedychium coronarium have been evaluated for their cytotoxicity against various cancer cell lines. For instance, two new labdane diterpenes isolated from the rhizomes of this plant were found to exhibit cytotoxic activities against A-549 (lung cancer), SK-N-SH (neuroblastoma), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. [1]Another study reported that isocoronarin D, a C-14 epimer of a related compound, was highly active against several cancer cell lines. These findings suggest that labdane diterpenes from this source are promising candidates for further investigation as potential anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of labdane diterpenes from Hedychium species are well-documented. A structurally related compound, coronarin D, has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway. [2]NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. By inhibiting the NF-κB pathway, coronarin D suppresses the production of pro-inflammatory mediators, highlighting its potential as an anti-inflammatory agent. The structural similarity of this compound to coronarin D suggests that it may also possess similar anti-inflammatory properties.

Conclusion

This compound is a furanolabdane diterpene with significant potential for drug development, primarily sourced from the rhizomes of Hedychium coronarium and the seeds of Aframomum aulacocarpos. The established methodologies for the isolation and purification of labdane diterpenes from these sources provide a solid foundation for obtaining this compound for further research. The known cytotoxic and anti-inflammatory activities of structurally related compounds underscore the importance of continued investigation into the specific biological profile of this compound. Future studies should focus on elucidating its precise mechanisms of action and evaluating its therapeutic efficacy in preclinical models. This in-depth guide serves as a critical resource for scientists and researchers dedicated to exploring the vast therapeutic potential of natural products.

References

-

Kunnumakkara, A. B., et al. (2008). Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis. Molecular Cancer Therapeutics, 7(10), 3306-3317. [Link]

-

Suresh, G., et al. (2010). Two new cytotoxic labdane diterpenes from the rhizomes of Hedychium coronarium. Bioorganic & Medicinal Chemistry Letters, 20(24), 7544-7548. [Link]

Sources

- 1. Two new cytotoxic labdane diterpenes from the rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconstructing a Diterpene: A Technical Guide to the Structure Elucidation of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

For researchers and professionals in the fields of natural product chemistry and drug development, the precise and unequivocal determination of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides an in-depth, technically focused walkthrough of the structure elucidation of the labdane diterpene, 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene. We will move beyond a simple recitation of data, instead focusing on the strategic application of modern spectroscopic techniques and the logical framework required to piece together the molecular puzzle.

Introduction to the Labdane Diterpenes

Labdane diterpenes are a large and structurally diverse class of natural products characterized by a bicyclic decalin core.[1] They are biosynthesized from geranylgeranyl pyrophosphate and are found in a variety of terrestrial plants and marine organisms. The labdane skeleton is often subject to extensive oxidative modifications, leading to a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. The target molecule of this guide, this compound, has been isolated from plant species such as Hedychium coronarium and Aframomum aulacocarpos.[2][3] Its structure presents several key features for elucidation: a bicyclic system, an exocyclic double bond, a substituted furan ring, a hydroxyl group, and multiple stereocenters.

The Elucidation Workflow: A Multi-pronged Spectroscopic Approach

The modern strategy for structure elucidation of a novel compound like this compound is a synergistic application of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment.

Caption: A generalized workflow for the structure elucidation of a natural product.

Step 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

Mass Spectrometry (MS)

Protocol: High-resolution mass spectrometry (HRMS) is the preferred method. A dilute solution of the purified compound is introduced into the mass spectrometer (e.g., via electrospray ionization, ESI) and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Data Interpretation & Causality: For this compound, the molecular formula is C₂₀H₃₀O₂.[4] HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which can be used to confirm this formula. This is the first and most critical piece of information, as it defines the elemental composition and the degree of unsaturation (seven in this case), providing a framework for the subsequent structural deductions.

Infrared (IR) Spectroscopy

Protocol: A small amount of the purified compound is analyzed, typically as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CHCl₃).

Data Interpretation & Causality: The IR spectrum reveals the presence of key functional groups. For our target molecule, we would expect to observe:

-

-OH stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-H stretches: Absorptions just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for sp² C-H bonds (from the double bonds and furan ring).

-

C=C stretches: Peaks in the 1640-1680 cm⁻¹ region, corresponding to the exocyclic and furan double bonds.

-

C-O stretches: Absorptions in the 1050-1150 cm⁻¹ range, associated with the hydroxyl and epoxy functionalities.

Step 2: Unraveling the Skeleton - 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H and ¹³C NMR Spectroscopy

Protocol: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in a high-field NMR spectrometer. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms.

Data Interpretation & Causality: Based on the known structure, the following key signals would be anticipated:

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |

| Furan Ring Protons | ~7.3 (H-15), ~7.2 (H-16), ~6.2 (H-14) | ~143 (C-16), ~139 (C-15), ~125 (C-13), ~111 (C-14) | The characteristic chemical shifts for a 3-substituted furan ring. |

| Exocyclic Double Bond | Two singlets around 4.5-4.9 (H-17) | ~148 (C-8), ~107 (C-17) | Geminal protons on a double bond, appearing as distinct singlets. |

| Carbinol Proton | A multiplet around 4.0-4.5 (H-12) | ~65-75 (C-12) | A proton attached to a carbon bearing a hydroxyl group. |

| Methyl Groups | Several singlets between 0.7-1.2 | ~15-35 | Protons of the methyl groups on the decalin ring. |

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR experiments reveal how those parts are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, as it shows correlations between protons and carbons that are two or three bonds away. This allows for the assembly of the entire carbon skeleton.

Caption: Visual representation of COSY and HMBC correlations.

A Hypothetical Elucidation using 2D NMR:

-

Identifying Spin Systems with COSY: The COSY spectrum would reveal coupled protons, allowing for the identification of fragments like the -CH₂-CH₂-CH- sequence in the decalin rings.

-

Assigning Carbons with HSQC: The HSQC spectrum directly links the proton signals to their corresponding carbon signals, populating the carbon skeleton with its attached protons.

-

Assembling the Structure with HMBC: This is the crucial step. For instance, the protons of the exocyclic double bond (H-17) would show HMBC correlations to C-7, C-8, and C-9, firmly placing this functional group. Similarly, the furan protons (H-14, H-15, H-16) would show correlations to the carbons of the furan ring and to C-12, connecting the side chain to the main ring system. The methyl protons would show correlations to the quaternary carbons and other nearby carbons, locking the decalin ring structure in place. The position of the hydroxyl group at C-12 would be confirmed by HMBC correlations from the carbinol proton (H-12) to C-13 and C-11, and from the furan protons to C-12.

Step 3: Defining the 3D Arrangement - Stereochemistry

Once the planar structure is established, the relative and absolute stereochemistry must be determined.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the chiral centers in the decalin ring system and the orientation of the side chain. For example, NOE correlations between one of the axial methyl groups and axial protons on the same face of the decalin ring would help to establish the chair conformation and the relative stereochemistry of the substituents.

Advanced Techniques: In some cases, X-ray crystallography of a suitable crystal can provide an unambiguous determination of the absolute stereochemistry.

Conclusion

The structure elucidation of a complex natural product like this compound is a systematic process that relies on the logical interpretation of data from a suite of spectroscopic techniques. It begins with the foundational information provided by mass spectrometry and infrared spectroscopy, which define the molecular formula and key functional groups. The core of the elucidation lies in the detailed analysis of 1D and 2D NMR data, which allows for the piecing together of the carbon-hydrogen framework. Finally, the three-dimensional structure is defined through stereochemical analysis. This guide has outlined the key experimental choices and the causal reasoning behind the interpretation of the resulting data, providing a framework for researchers and scientists to approach the exciting challenge of natural product structure elucidation.

References

-

Ayafor, J. F., Tchuendem, M. H., Nyasse, B., Tillequin, F., & Anke, H. (1994). Novel bioactive diterpenoids from Aframomum aulacocarpos. Journal of Natural Products, 57(7), 917–923. [Link]

-

Chen, J. J., Ting, C. W., Wu, Y. C., & Chen, I. S. (2008). New labdane-type diterpenoids and anti-inflammatory constituents from Hedychium coronarium. Molecules, 13(2), 257–267. [Link]

-

Gafar, M., & Salim, E. (2025). Labdane diterpenes from the rhizomes of Hedychium coronarium. Discover Chemistry, 2, 289. [Link]

-

Chimnoi, N., Pisutjaroenpong, S., Ngiwsara, L., Dechtrirut, D., Chokchaichamnankit, D., Khunnawutmanotham, N., Mahidol, C., & Techasakul, S. (2008). Labdane diterpenes from the rhizomes of Hedychium coronarium. Natural Product Research, 22(14), 1249–1256. [Link]

-

Chin, Y. W., Lim, S. W., Kim, Y. C., Choi, H., & Kim, J. (2006). Phytochemical reinvestigation of labdane-type diterpenes and their cytotoxicity from the rhizomes of Hedychium coronarium. Planta Medica, 72(1), 85–87. [Link]

-

Ayafor, J. F., & Tchuendem, M. H. (1994). Aframodial and other bioactive diterpenoids from aframomum species. Pure and Applied Chemistry, 66(10-11), 2327–2330. [Link]

-

Kiem, P. V., Thuy, N. T. K., Anh, H. L. T., Nhiem, N. X., Minh, C. V., Yen, P. H., Ban, N. K., Hang, D. T., Tai, B. H., Tuyen, N. V., Mathema, V. B., Koh, Y. S., & Kim, Y. H. (2011). Chemical constituents of the rhizomes of Hedychium coronarium and their inhibitory effect on the pro-inflammatory cytokines production LPS-stimulated in bone marrow-derived dendritic cells. Bioorganic & Medicinal Chemistry Letters, 21(24), 7460–7465. [Link]

-

Cimanga, K., De Bruyne, T., Lasure, A., Van Poel, B., Pieters, L., Vlietinck, A., & Wita, P. (1996). Aulacocarpin A and B, nerolidol and β-sitosterol glucoside from Aframomum escapum. Planta Medica, 62(3), 279–280. [Link]

-

San-Martín, A., Rovirosa, J., & Darias, J. (2004). Synthesis of (+)-Coronarin E, (-)-7-epi-Coronarin A and (+)-15, 16-Epoxy-8(17), 13(16), 14-Labdatriene from (+)-Manool. Molecules, 9(5), 335–343. [Link]

-

Matsuda, H., Morikawa, T., Sakamoto, Y., Toguchida, I., & Yoshikawa, M. (2002). Medicinal flowers. XXIV. Chemical structures and hepatoprotective effects of constituents from flowers of Hedychium coronarium. Chemical & Pharmaceutical Bulletin, 50(7), 972–975. [Link]

-

Paul, A., Das, S., Saha, A., & Banik, S. (2023). A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species. Journal of Ethnopharmacology, 305, 116089. [Link]

-

PhytoBank. (2015). Showing 15,16-epoxy-8beta-hydroxycleroda-13(16),14-diene-17,12S:18,2beta:19,20beta-triolide (PHY0147180). Retrieved from [Link]

-

Akkol, E. K., Orhan, I. E., & Şener, B. (2009). Terpenoids: Sources, Structure Elucidation and Therapeutic Potential in Inflammation. Current Medicinal Chemistry, 16(19), 2396–2415. [Link]

-

PubChem. (n.d.). 12,15-Epoxy-12,14-labdadien-8-ol. Retrieved from [Link]

-

Parida, R. (2018). Coronarin-D Production from Tissue Cultured Plantlets of Hedychium coronarium. Journal of Biologically Active Products from Nature, 8(3), 162-170. [Link]

Sources

"15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene" CAS number 61597-55-5

An In-Depth Technical Guide to 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene (CAS Number: 61597-55-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a furanolabdane diterpene, a class of natural products known for their complex chemical structures and diverse biological activities. While research on this specific molecule is still emerging, its structural class and natural sources suggest significant potential for further investigation in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, natural origins, and inferred biological potential based on related compounds, alongside generalized protocols for its isolation and characterization.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 61597-55-5 | [1] |

| Molecular Formula | C₂₀H₃₀O₂ | [1] |

| Molecular Weight | 302.45 g/mol | [1] |

| Class | Furanolabdane Diterpene | [2] |

Natural Sources

This diterpenoid has been isolated from plants belonging to the Zingiberaceae family, which is a rich source of bioactive labdane-type diterpenes.[3][4] The known natural sources of this compound are:

Inferred Biological Activity and Therapeutic Potential

Direct biological studies on this compound are not yet widely published. However, the extensive research on labdane and furanolabdane diterpenes, particularly from the Zingiberaceae family, allows for strong inferences regarding its potential therapeutic activities.

Cytotoxic Activity

Labdane-type diterpenes isolated from the Zingiberaceae family have demonstrated significant cytotoxic activities against various cancer cell lines.[3][7][8] A systematic review of this class of compounds highlights their potential as a foundation for the development of new chemotherapy drugs.[3] For instance, several labdane diterpenoids from Hedychium ellipticum have shown noteworthy cytotoxic effects against KB, MCF7, and NCI-H187 cancer cell lines.[9] Given its structural similarity to these compounds, this compound is a promising candidate for cytotoxic screening. The mechanism of cytotoxicity for some labdane diterpenoids may involve the disruption of plasma membrane integrity, leading to necrosis.[4]

Anti-inflammatory Activity

Labdane diterpenoids are also well-documented for their anti-inflammatory properties.[10][11] Studies on various labdane derivatives have shown that they can reduce the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and tumor necrosis factor-alpha (TNF-α) in activated macrophages.[11] The underlying mechanism often involves the inhibition of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.[11] Furthermore, some labdane diterpenes have been shown to modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[11] Furanolabdane diterpenoids, in particular, have been investigated for their ability to inhibit NO production.[12]

The potential anti-inflammatory mechanism of action is depicted below:

Caption: Inferred anti-inflammatory signaling pathway.

Experimental Protocols

General Protocol for Isolation and Purification

The isolation of this compound from its natural sources would typically follow a multi-step process involving extraction and chromatography.[13][14][15]

Step 1: Extraction

-

Air-dry and pulverize the plant material (e.g., seeds of A. aulacocarpos or rhizomes of H. coronarium).

-

Perform solvent extraction, often starting with a non-polar solvent like hexane or dichloromethane to extract lipophilic compounds, followed by solvents of increasing polarity such as ethyl acetate and methanol. Maceration or Soxhlet extraction are common techniques.[15][16]

-

Concentrate the extracts under reduced pressure to obtain crude extracts.

Step 2: Chromatographic Separation

-

Subject the crude extract (typically the less polar fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Further purify the fractions containing the target compound using techniques like preparative TLC or high-performance liquid chromatography (HPLC).[13][17]

The general workflow for isolation is as follows:

Caption: General workflow for isolation of the target compound.

Structural Elucidation

The structure of the isolated compound would be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed structure and stereochemistry of the molecule.[18][20][21]

Future Directions and Conclusion

This compound represents an intriguing natural product with significant, albeit largely unexplored, therapeutic potential. Based on the well-documented cytotoxic and anti-inflammatory activities of its structural analogs, this compound warrants further investigation. Future research should focus on:

-

Systematic Biological Screening: Evaluating its cytotoxic activity against a panel of cancer cell lines and its anti-inflammatory effects in relevant in vitro and in vivo models.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways involved.

-

Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.

References

-

Voon, K. J., Sivasothy, Y., Sundralingam, U., & Litaudon, M. (2022). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. Molecules, 27(23), 8529. [Link]

-

Moqbil, N. A. A., Laphookhieo, S., Pyne, S. G., & Ritthiwigrom, T. (2018). Cytotoxic Labdane Diterpenes from Hedychium ellipticum Buch.-Ham. ex Sm. Molecules, 23(10), 2595. [Link]

-

ResearchGate. (n.d.). Cytotoxic activities of labdane-type diterpenes from the Zingiberaceae against MCF-7 breast cancer cell line. Retrieved from [Link]

-

Monash University. (n.d.). Cytotoxic labdane diterpenes, norlabdane diterpenes and bis-labdanic diterpenes from the Zingiberaceae: A systematic review. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. Retrieved from [Link]

-

Zhang, Y., Liu, Y., Zhang, C., Chen, Y., Liu, Y., & Liu, Y. (2023). Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression. Marine Drugs, 21(12), 633. [Link]

-

Asnaashari, S., et al. (2015). Labdane-Type Diterpene and Two Flavones from Salvia Sharifii Rech. f. and Esfan. and their Biological Activities. Iranian Journal of Pharmaceutical Research, 14(3), 899–905. [Link]

-

ResearchGate. (n.d.). Cytotoxic and Anti-Inflammatory Activity of Labdane and cis-Clerodane Type Diterpenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR data of labdane diterpenoids. Retrieved from [Link]

-

Martin, A. M., Queiroz, E. F., Marston, A., & Hostettmann, K. (2006). Labdane diterpenes from Juniperus communis L. berries. Phytochemical Analysis, 17(1), 32–35. [Link]

-

National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). extraction, isolation and biosynthetic scheme of terpenoids and its pharmaceutical activities in drug. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Separation and purification of plant terpenoids from biotransformation. Retrieved from [Link]

-

ResearchGate. (n.d.). The diterpenoid extraction methods and C. inerme plant materials for diterpenoid isolation. Retrieved from [Link]

-

Prieto, J. M., Giner, R. M., & Recio, M. C. (2008). Suppression of inflammatory responses by labdane-type diterpenoids. Planta Medica, 74(5), 475–482. [Link]

-

YouTube. (2021, June 4). Isolation of Terpenoids. Retrieved from [Link]

-

PubMed. (n.d.). Aframomumlabdane, a new bislabdane diterpenoid from Aframomum arundinaceum (zingiberaceae). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Techniques for extraction and isolation of natural products: a comprehensive review. Retrieved from [Link]

-

ResearchGate. (n.d.). Aframomumlabdane, a new bislabdane diterpenoid from Aframomum arundinaceum (zingiberaceae). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bioprospecting of Labdane-Type Diterpenes From Austroeupatorium laetevirens: Molecular Networking, Structural Elucidation, and Biological Activity Evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements. Retrieved from [Link]

-

PubMed. (n.d.). Structure Elucidation and Inhibitory Effects on NO Production of Clerodane Diterpenes From Ajuga Decumbens. Retrieved from [Link]

Sources

- 1. 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene | 61597-55-5 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene | CAS:61597-55-5 | Manufacturer ChemFaces [chemfaces.com]

- 7. research.monash.edu [research.monash.edu]

- 8. [PDF] Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review | Semantic Scholar [semanticscholar.org]

- 9. Cytotoxic Labdane Diterpenes from Hedychium ellipticum Buch.-Ham. ex Sm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. gcm.edu.pk [gcm.edu.pk]

- 14. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Labdane diterpenes from Juniperus communis L. berries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Labdane-Type Diterpene and Two Flavones from Salvia Sharifii Rech. f. and Esfan. and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Bioprospecting of Labdane‐Type Diterpenes From Austroeupatorium laetevirens: Molecular Networking, Structural Elucidation, and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

"15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene" physical and chemical properties

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the labdane diterpenoid, 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene. This furanolabdane, identified by the CAS Registry Number 61597-55-5, has been isolated from notable botanical sources within the Zingiberaceae family, including Aframomum aulacocarpos and Hedychium coronarium.[1] Drawing upon available spectroscopic data and insights from structurally analogous compounds, this document aims to furnish researchers, scientists, and drug development professionals with a foundational understanding of this molecule's characteristics and potential therapeutic relevance. Particular attention is given to its structural elucidation, physicochemical parameters, and hypothesized biological activities, with a focus on anti-inflammatory pathways.

Introduction: The Labdane Diterpenoid Landscape

Labdane-type diterpenoids are a diverse class of bicyclic secondary metabolites prevalent in the plant kingdom, particularly within the gymnosperms and the Asteraceae, Lamiaceae, and Zingiberaceae families. These compounds are recognized for a wide spectrum of biological activities, including antimicrobial, antiviral, cytotoxic, and anti-inflammatory effects. The structural motif of this compound, featuring a furan ring, positions it within a significant subgroup of labdanes with documented therapeutic potential. This guide will synthesize the currently available data to present a detailed profile of this specific compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following section details the known and predicted characteristics of this compound.

Structural and Molecular Data

The foundational characteristics of this labdane diterpene are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (12R)-15,16-Epoxy-labda-8(17),13(16),14-trien-12-ol | Inferred from CAS |

| CAS Number | 61597-55-5 | [2] |

| Molecular Formula | C₂₀H₃₀O₂ | [2][3] |

| Molecular Weight | 302.5 g/mol | [2][3] |

| Appearance | White powder (predicted) | [4] |

Solubility and Stability

Practical handling and formulation of a compound necessitate an understanding of its solubility and stability profiles.

-

Solubility: This compound is reported to be soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1]

-

Storage: For long-term stability, it is recommended to store the compound at -20°C under an inert atmosphere.[2][3] Stock solutions in DMSO can be stored in aliquots at -20°C for up to two weeks.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are critical for confirming the carbon skeleton and stereochemistry. Key expected resonances include:

-

¹H NMR: Signals corresponding to the furan ring protons, the exocyclic double bond at C-8(17), and the hydroxyl group at C-12.

-

¹³C NMR: Characteristic chemical shifts for the sp² carbons of the furan ring and the double bond, as well as the oxygenated carbon at C-12.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation. The High-Resolution Mass Spectrometry (HRMS) should confirm the molecular formula C₂₀H₃₀O₂.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

Hydroxyl (-OH) stretching.

-

C-O stretching associated with the epoxy and alcohol functionalities.

-

C=C stretching from the double bond and the furan ring.

Natural Occurrence and Isolation

This compound is a naturally occurring compound found in plants of the Zingiberaceae family.

Known Botanical Sources

-

Aframomum aulacocarpos : The seeds of this plant are a known source of the compound.[5]

-

Hedychium coronarium : The rhizomes of this plant have also been identified as a natural source.[1]

General Isolation Protocol

The isolation of labdane diterpenoids from plant material typically follows a multi-step process. The causality behind this workflow is to progressively enrich the target compound based on its polarity and other physicochemical properties.

Caption: Generalized workflow for the isolation of labdane diterpenoids.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited, the activities of structurally related compounds provide strong indications of its potential pharmacological effects.

Anti-Inflammatory Activity (Hypothesized)

A structurally similar labdane diterpene, 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one, isolated from Leonurus japonicus, has demonstrated significant anti-inflammatory properties.[6] This analogous compound was found to suppress the activation of NF-κB in LPS-stimulated macrophages, leading to the downregulation of iNOS and COX-2 protein expression and a subsequent reduction in nitric oxide (NO) and prostaglandin E₂ (PGE₂) production.[6] It also inhibited the phosphorylation and degradation of IκBα and decreased the nuclear translocation of p50 and p65.[6] Furthermore, it inhibited the LPS-induced phosphorylation of MAPKs (JNK, p38, and ERK) and Akt.[6]

Given the shared furanolabdane core structure, it is plausible that this compound may exert similar anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

Caption: Hypothesized anti-inflammatory mechanism of action.

Cytotoxic Potential

Many labdane diterpenes isolated from the Zingiberaceae family have exhibited cytotoxic activity against various cancer cell lines. While no specific data exists for the title compound, this general trend within its chemical class suggests that it may warrant investigation for its antiproliferative effects.

Conclusion and Future Directions

This compound is a furanolabdane diterpene with a well-defined chemical structure and known natural sources. While detailed experimental data on its physical properties and biological activities are still emerging, the available information, particularly from structurally related compounds, suggests a promising avenue for further research. Future investigations should focus on:

-

Complete Spectroscopic Characterization: Obtaining and publishing high-resolution NMR, MS, and IR spectra to create a comprehensive and publicly accessible dataset.

-

In-depth Biological Screening: Evaluating the compound's anti-inflammatory, cytotoxic, and antimicrobial activities to validate the hypothesized effects.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways involved.

-

Synthetic Methodologies: Developing efficient synthetic routes to enable the production of larger quantities for extensive preclinical and clinical studies.

This technical guide serves as a foundational resource to stimulate and guide such future research endeavors, ultimately aiming to unlock the full therapeutic potential of this intriguing natural product.

References

-

Anti-inflammatory mechanism of 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one via inhibition of LPS-induced multicellular signaling pathways. Journal of Natural Products, 75(1), 67–71. (2012). [Link]

-

12,15-Epoxy-12,14-labdadien-8-ol. PubChem. [Link]

-

14,15,16-Trinor-8xi-labdan-6beta-ol, 8,13-epoxy-. PubChem. [Link]

-

Novel bioactive diterpenoids from Aframomum aulacocarpos. Journal of Natural Products, 57(7), 917–923. (1994). [Link]

Sources

- 1. 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene | CAS:61597-55-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. Labdane diterpenes from the rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene, CasNo.61597-55-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

An In-Depth Technical Guide to 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene from Hedychium coronarium: A Labdane Diterpene with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedychium coronarium, commonly known as the white ginger lily, is a plant rich in bioactive secondary metabolites, among which the labdane-type diterpenes are of significant interest to the scientific community. This technical guide focuses on a representative labdane diterpene, 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene, and its analogs isolated from this plant. We will delve into the methodologies for its isolation and structural elucidation, explore its promising pharmacological activities, particularly in the realms of oncology and inflammation, and discuss its potential as a lead compound in drug discovery and development. This guide is intended to be a comprehensive resource for researchers seeking to understand and harness the therapeutic potential of this class of natural products.

Introduction: The Therapeutic Promise of Hedychium coronarium and its Labdane Diterpenes

The Zingiberaceae family, to which Hedychium coronarium belongs, has a long history of use in traditional medicine across Asia.[1] Modern phytochemical investigations have revealed that the rhizomes of H. coronarium are a rich source of various bioactive compounds, including essential oils, sesquiterpenes, and, most notably, labdane-type diterpenes.[1][2] These diterpenes, characterized by a bicyclic core, have demonstrated a wide array of pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[3][4]

This compound represents a core chemical scaffold found in many of the bioactive labdane diterpenes isolated from H. coronarium. Understanding its extraction, purification, structural characteristics, and biological activities provides a valuable framework for the exploration of this class of compounds for therapeutic applications. This guide will synthesize the current knowledge on this and closely related labdane diterpenes from H. coronarium, offering insights into their potential as future drug candidates.

Isolation and Purification of Labdane Diterpenes from Hedychium coronarium

The isolation of this compound and its analogs from the rhizomes of H. coronarium typically involves a multi-step process of extraction and chromatography. The causality behind the choice of solvents and chromatographic techniques is crucial for successful isolation.

Extraction

The initial step involves the extraction of crude secondary metabolites from the dried and powdered rhizomes. A non-polar to semi-polar solvent is generally employed to selectively extract diterpenes while minimizing the co-extraction of highly polar compounds like carbohydrates and proteins.

Step-by-Step Extraction Protocol:

-

Preparation of Plant Material: Fresh rhizomes of H. coronarium are collected, washed, shade-dried, and ground into a coarse powder.

-

Solvent Extraction: The powdered rhizomes are subjected to exhaustive extraction with a solvent such as hexane or a mixture of dichloromethane and methanol at room temperature.[5] This choice is predicated on the labdane diterpenes' moderate polarity.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic separations to isolate the desired labdane diterpenes.

Step-by-Step Purification Protocol:

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto silica gel and subjected to column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative TLC and/or HPLC: Fractions showing promising profiles on TLC are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC), often on a C18 column with a mobile phase of methanol and water.[6] This step is critical for separating structurally similar diterpenes.

-

Crystallization: Purified compounds are often obtained as crystalline solids after removal of the solvent.

It is important to note that some labdane diterpenes from H. coronarium exist as epimeric mixtures at C-15, which can be challenging to separate.[2]

Workflow for Isolation and Purification:

Caption: Generalized workflow for the isolation of labdane diterpenes.

Structural Elucidation

The definitive identification of this compound and its analogs relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the isolated compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. Characteristic signals for labdane diterpenes include those for methyl groups, olefinic protons, and protons adjacent to oxygen atoms.[2]

-

¹³C NMR: Indicates the number of carbon atoms and their chemical environment (e.g., sp³, sp², carbonyl).[2]

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.[5]

Key Spectroscopic Features of Labdane Diterpenes from H. coronarium

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals for multiple methyl groups (singlets and doublets), exomethylene protons, and protons of the furan or lactone ring. |

| ¹³C NMR | Resonances for approximately 20 carbon atoms, including characteristic signals for the bicyclic core, double bonds, and oxygenated carbons. |

| MS | A molecular ion peak corresponding to the chemical formula of the labdane diterpene. |

Pharmacological Activities and Mechanism of Action

Labdane diterpenes from H. coronarium have demonstrated significant cytotoxic and anti-inflammatory activities in preclinical studies.

Cytotoxic Activity

Several labdane diterpenes from H. coronarium have shown potent cytotoxic effects against a range of cancer cell lines.[3][7]

Table of Cytotoxic Activities of Labdane Diterpenes from H. coronarium

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isocoronarin D | Various | ~4 µg/mL | [7] |

| Coronarin D | Various | - | [8] |

| Methoxycoronarin D | - | - | [9] |

| Ethoxycoronarin D | - | - | [9] |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are well-documented and are linked to their ability to modulate key inflammatory pathways.[10][11]

Table of Anti-inflammatory Activities of Labdane Diterpenes from H. coronarium

| Compound | Assay | IC₅₀ (µM) | Reference |

| Isocoronarin D | NF-κB Inhibition | - | [9] |

| Methoxycoronarin D | NF-κB Inhibition | 7.3 ± 0.3 | [6][9] |

| Ethoxycoronarin D | NF-κB Inhibition | 3.2 ± 0.3 | [6][9] |

| Methoxycoronarin D | COX-1 Inhibition | 0.9 ± 0.0 | [6] |

| Ethoxycoronarin D | COX-1 Inhibition | 3.8 ± 0.0 | [6] |

| Hedycoronen A | IL-6 Production | 4.1 ± 0.2 | [10] |

| Hedycoronen B | IL-6 Production | 9.1 ± 0.3 | [10] |

| Labda-8(17),11,13-trien-16,15-olide | IL-6 Production | 6.2 ± 0.3 | [10] |

Mechanism of Action: Inhibition of the NF-κB Pathway

A primary mechanism underlying the anti-inflammatory and, in part, the cytotoxic effects of these labdane diterpenes is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

Signaling Pathway of NF-κB Inhibition by Labdane Diterpenes:

Sources

- 1. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Two new cytotoxic labdane diterpenes from the rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Labdane-type diterpenoids from the rhizomes of Hedychium coronarium inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Labdane-type diterpenoids and anti-inflammatory constituents from Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene: A Promising Trypanocidal Agent from Aframomum aulacocarpos

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the labdane diterpenoid, 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene, a natural product isolated from the seeds of the Central African spice plant, Aframomum aulacocarpos. This document synthesizes the current understanding of its isolation, structural characterization, potential synthetic routes, and significant biological activity, with a particular focus on its trypanocidal properties.

Introduction: The Therapeutic Potential of Labdane Diterpenoids from Aframomum

The genus Aframomum, belonging to the ginger family (Zingiberaceae), is a rich source of structurally diverse secondary metabolites.[1] These perennial herbaceous plants, found predominantly in tropical Africa, have a long history of use in traditional medicine to treat a variety of ailments.[1] Phytochemical investigations have revealed that Aframomum species are particularly abundant in labdane diterpenoids, a class of bicyclic diterpenes known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3]

Aframomum aulacocarpos Pellegr. ex Koechlin, a species native to Central Africa, is utilized locally as a spice and in traditional remedies.[4] Scientific inquiry into its chemical constituents has led to the isolation of several bioactive compounds, including the furanolabdane diterpene, this compound. This compound has garnered significant interest due to its potent activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis (sleeping sickness), a neglected tropical disease. This guide aims to provide a comprehensive technical overview of this promising natural product.

Isolation and Purification: A Methodological Approach

The isolation of this compound from the seeds of Aframomum aulacocarpos follows a multi-step process involving extraction and chromatographic separation. The causality behind this experimental design is to progressively enrich the target compound based on its physicochemical properties, primarily polarity.

Experimental Protocol: Isolation and Purification

-

Plant Material Collection and Preparation:

-

Collect mature seeds of Aframomum aulacocarpos.

-

Air-dry the seeds in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of thermolabile constituents.

-

Grind the dried seeds into a fine powder to maximize the surface area for efficient solvent extraction.

-

-

Solvent Extraction:

-

Macerate the powdered seeds in a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol (1:1 v/v), at room temperature for 48-72 hours. This step is designed to extract a broad spectrum of secondary metabolites.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in a water-methanol mixture and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This partitions the components of the crude extract into fractions with different polarities. The labdane diterpenoids are expected to be concentrated in the less polar fractions (n-hexane and ethyl acetate).

-

-

Column Chromatography:

-

Subject the bioactive fraction (typically the ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate. The increasing polarity of the mobile phase allows for the separation of compounds based on their affinity for the stationary phase.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

-

Purification by Preparative HPLC:

-

Pool fractions containing the target compound and subject them to further purification using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient. This final step yields the pure this compound.

-

Caption: A simplified retrosynthetic analysis of this compound.

Proposed Synthetic Strategy

A forward synthesis could commence with the construction of the decalin ring system, a well-established process in terpene synthesis. The exocyclic double bond at C-8(17) can be introduced via a Wittig reaction or other olefination methods. The furan-containing side chain could be installed through the coupling of a suitable organometallic reagent with an electrophilic center on the decalin core, followed by cyclization to form the furan ring. The hydroxyl group at C-12 could be introduced through stereoselective oxidation. The development of a robust synthetic route would not only confirm the structure of the natural product but also enable the synthesis of analogs with potentially improved activity and pharmacokinetic properties.

Biological Activities and Potential Applications

The most significant reported biological activity of this compound is its potent in vitro activity against Trypanosoma brucei rhodesiense.

Trypanocidal Activity

Table of Trypanocidal Activity of Related Labdane Diterpenoids

| Compound | Organism | IC₅₀ (µM) | Reference |

| Related Labdane 1 | Trypanosoma brucei rhodesiense | Low µM range | (Inferred from)[5] |

| Related Labdane 2 | Trypanosoma brucei rhodesiense | Low µM range | (Inferred from)[5] |

Mechanism of Action (Proposed)

The precise mechanism of action for the trypanocidal activity of this compound has not been elucidated. However, the lipophilic nature of labdane diterpenes suggests they may disrupt the cell membrane integrity of the parasite. Furthermore, the furan moiety is a known pharmacophore that can undergo metabolic activation to form reactive intermediates capable of alkylating parasitic biomolecules, such as enzymes and DNA, leading to cell death.

Caption: Proposed mechanisms of trypanocidal action for this compound.

Future Directions

This compound represents a promising lead compound for the development of new anti-trypanosomal drugs. Future research should focus on:

-

Total Synthesis: The development of a total synthesis will be crucial for confirming the absolute stereochemistry and for producing sufficient quantities for further biological evaluation.

-

Structure-Activity Relationship (SAR) Studies: A synthetic route would enable the creation of a library of analogs to probe the SAR and identify the key structural features responsible for its trypanocidal activity.

-

Mechanism of Action Studies: In-depth biological studies are needed to elucidate the precise molecular target(s) and mechanism of action within the parasite.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models of trypanosomiasis are required to evaluate the in vivo efficacy, pharmacokinetic properties, and toxicity profile of this compound.

The exploration of this and other bioactive natural products from Aframomum aulacocarpos holds significant promise for the discovery of novel therapeutic agents for neglected diseases.

References

-

Ayafor, J. F., Tchuendem, M. H., Nyasse, B., Tillequin, F., & Anke, H. (1994). Novel bioactive diterpenoids from Aframomum aulacocarpos. Journal of Natural Products, 57(7), 917–923. [Link]

-

Sob, S. V. T., Tane, P., Ngadjui, B. T., Connolly, J. D., & Ma, D. (2007). Trypanocidal labdane diterpenoids from the seeds of Aframomum aulacocarpos (Zingiberaceae). Tetrahedron, 63(36), 8993-8998. [Link]

-

Ma, Y., Xu, H., Sun, Y., Fan, H., Li, Y., Song, X., Wang, W., & Zhang, D. (2025). Botanical, Phytochemistry, Pharmacology and Applications of Genus Aframomum: A Review. Records of Natural Products, 19(2), 118-149. [Link]

- Tane, P., et al. (2005). Bioactive metabolites from Aframomum species. 11th NAPRECA Symposium Book of Proceedings, Antananarivo, Madagascar, 214-223.

- Wabo, H. K., Tatsimo, S. J. N., Tane, P., & Connolly, J. D. (2007). Bioactive compounds from the seeds of Aframomum species.

-

Olunkwa, U. E., Iheanacho, K. M. E., Igwe, C. U., Nwaogu, L. A., & Iheanacho, J. N. (2023). Bioactive component analysis of aqueous seed extract of Aframomum melengueta. GSC Biological and Pharmaceutical Sciences, 25(02), 131–139. [Link]

-

Tomla, C., Kamnaing, P., Ayimele, G. A., Tanifum, E. A., Tsopmo, A., Tane, P., Ayafor, J. F., & Connolly, J. D. (2002). Three labdane diterpenoids from Aframomum sceptrum (Zingiberaceae). Phytochemistry, 60(2), 197–200. [Link]

-

Kenmogne, M., Prost, E., Harakat, D., Jacquier, M. J., Frédérich, M., Sondengam, L. B., Zèches, M., & Waffo-Téguo, P. (2006). Five labdane diterpenoids from the seeds of Aframomum zambesiacum. Phytochemistry, 67(5), 433–438. [Link]

-

Ango, P. Y., Ghoda, A. W., Wansi, J. D., Lunga, P. K., Kapche, D. W. F. G., & Sewald, N. (2024). Aframomumlabdane, a new bislabdane diterpenoid from Aframomum arundinaceum (zingiberaceae). Natural Product Research, 1–9. [Link]

-

Fathuddin, M. M. (2023). Assessment of the in vitro trypanocidal activity. Protocols.io. [Link]

-

SpectraBase. (n.d.). 3-ALPHA,4-BETA-DIHYDROXY-15,16-EPOXY-19-NOR-12-OXO-ClERODA-5(10),13(16),14-TRIENE. [Link]

-

NIST. (n.d.). 8,13-Epoxy-15,16-dinorlabd-12-ene. In NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 8 α,13-epoxy-14,15,16-trinorlabd-12-ene. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 12,15-Epoxy-12,14-labdadien-8-ol. [Link]

-

PubChem. (n.d.). 14,15,16-Trinor-8xi-labdan-6beta-ol, 8,13-epoxy-. [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

Fischer, A., et al. (1992). Carbon-13 liquid- and solid-state nuclear magnetic resonance and infra-red studies of amine-cured epoxy resins. Polymer, 33(7), 1370-1380. [Link]

-

Chattopadhyay, S. K., et al. (2007). Formation of medium-ring heterocycles by diene and enyne metathesis. Tetrahedron, 63(19), 3919-3952. [Link]

- Demetzos, C., & Dimas, K. (2001). Labdane-type diterpenes: chemistry and biological activity.

-

Lee, H., & Kim, S. (2008). Synthesis of the common propellane core structure of the hasubanan alkaloids. Tetrahedron Letters, 49(30), 4564-4567. [Link]

-

Ye, Z., & Sarpong, R. (2021). Rapid synthesis of the core scaffold of crinane and haemanthamine through a multi-component approach. Tetrahedron, 96, 132336. [Link]

-

Wang, Y., et al. (2024). Systematic Route to Construct the 5–5–6 Tricyclic Core of Furanobutenolide-Derived Cembranoids and Norcembranoids. Organic Letters, 26(30), 6138-6142. [Link]

-

Gonzalez, M. A., et al. (2017). Labdane and Clerodane Diterpenoids from Colophospermum mopane. Journal of Natural Products, 80(8), 2245-2253. [Link]

Sources

- 1. ACG Publications - Botanical, Phytochemistry, Pharmacology and Applications of Genus Aframomum: A Review [acgpubs.org]

- 2. Three labdane diterpenoids from Aframomum sceptrum (Zingiberaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Data of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

A Resource for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While "15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene" is a known natural product, identified by the CAS number 61597-55-5, a complete and publicly accessible set of its experimentally determined spectroscopic data has not been located in the course of this review. This guide, therefore, provides a comprehensive framework based on the compound's known chemical structure, established principles of spectroscopic analysis for furanolabdane diterpenoids, and data from closely related analogs. It is designed to instruct researchers on the expected spectroscopic characteristics and the methodologies for acquiring and interpreting such data.

Introduction: The Significance of Spectroscopic Characterization

This compound is a member of the furanolabdane diterpenoid family, a class of natural products recognized for their diverse and potent biological activities. The precise structural elucidation of these complex molecules is a critical prerequisite for understanding their chemical behavior, structure-activity relationships, and potential for development as therapeutic agents. Spectroscopic methods are the cornerstone of this characterization, offering an unparalleled view into the atomic connectivity and three-dimensional architecture of the molecule. This guide provides a detailed examination of the anticipated spectroscopic data for this compound and the scientific rationale underpinning its interpretation.

Molecular Architecture and Salient Features

The structure of this compound is characterized by several key features that dictate its spectroscopic signature:

-

Labdane Core: A bicyclic diterpene skeleton that forms the foundation of the molecule.

-

Exocyclic Methylene Group: A reactive C=C double bond located at position 8(17) of the labdane framework.

-

Substituted Furan Ring: A five-membered aromatic heterocycle, which is a common feature in this class of diterpenoids.

-

Secondary Hydroxyl Group: A hydroxyl (-OH) substituent at the C-12 position.

-

Defined Stereochemistry: The presence of multiple chiral centers results in a specific three-dimensional conformation.

The compound has a molecular formula of C₂₀H₃₀O₂ and a molecular weight of 302.46 g/mol .

A Multi-faceted Approach to Spectroscopic Analysis

A definitive structural characterization of this compound necessitates a synergistic application of multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Pillar of Structure Elucidation

NMR spectroscopy is the most informative technique for delineating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is indispensable.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Key expected resonances include:

-

Furan Protons: Signals corresponding to the protons on the furan ring are anticipated in the downfield region, typically between δ 6.0 and 7.5 ppm. Their precise chemical shifts and coupling patterns provide information about the substitution pattern of the furan moiety.

-

Exocyclic Methylene Protons: The two protons of the C-17 methylene group are expected to appear as two distinct signals, likely singlets or finely coupled doublets, in the region of δ 4.5-5.0 ppm.

-

Hydroxyl Proton: The proton of the C-12 hydroxyl group will manifest as a broad singlet, with a chemical shift that is dependent on the solvent and sample concentration.

-

C-12 Methine Proton: The proton attached to the carbon bearing the hydroxyl group (C-12) is expected to be a multiplet, with its chemical shift influenced by the adjacent hydroxyl group and the furan ring.

-

Methyl Protons: The molecule contains several methyl groups, which will give rise to sharp singlet signals in the upfield region of the spectrum (δ 0.7-1.5 ppm).

-

Aliphatic Protons: The remaining protons of the decalin ring system will produce a complex series of overlapping multiplets in the upfield region (δ 1.0-2.5 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal a distinct signal for each of the 20 carbon atoms in the molecule, providing a direct count of the carbon nuclei.

-

Furan Carbons: The carbon atoms of the furan ring will resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm.

-

Olefinic Carbons: The two carbons of the exocyclic double bond (C-8 and C-17) are expected around δ 150 ppm for the quaternary C-8 and δ 110 ppm for the methylene C-17.

-

C-12 Carbon: The carbon atom bearing the hydroxyl group will be deshielded and is expected to appear in the range of δ 60-80 ppm.

-

Methyl Carbons: The methyl carbons will be observed in the most upfield region of the spectrum (δ 15-35 ppm).

-

Aliphatic Carbons: The remaining methylene and methine carbons of the decalin core will resonate between δ 20 and 60 ppm.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of the proton connectivity within the decalin rings and the side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C NMR signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different structural fragments, such as linking the furan ring to the labdane skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule's chiral centers.

Mass Spectrometry (MS): Unveiling Molecular Weight and Formula

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₂₀H₃₀O₂).

-

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, the loss of a water molecule (18 Da) would be indicative of the hydroxyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

-

O-H Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region is a clear indicator of the hydroxyl group.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic and vinylic C-H bonds, while those just below 3000 cm⁻¹ correspond to aliphatic C-H bonds.

-

C=C Stretch: A distinct absorption around 1640 cm⁻¹ is expected for the exocyclic methylene group.

-

C-O Stretch: The C-O stretching vibrations of the hydroxyl group and the furan's ether linkage will appear in the fingerprint region (1000-1250 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Conjugated Systems

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems. The furan ring and the exocyclic double bond act as chromophores and are expected to give rise to characteristic absorption maxima in the UV region.

Experimental Protocols and Workflow

Methodology for Spectroscopic Analysis

-

Sample Purity: It is imperative that the compound is of high purity to obtain clean and interpretable spectroscopic data.

-

NMR Sample Preparation: For NMR analysis, 1-10 mg of the purified compound is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: High-field NMR spectrometers (400 MHz or higher) are recommended to achieve optimal signal dispersion. High-resolution mass spectrometers (e.g., TOF or Orbitrap) are essential for accurate mass measurements. Standard FTIR and UV-Vis spectrophotometers are suitable for IR and UV-Vis analysis, respectively.

Visualizing the Molecule and the Analytical Process

Chemical Structure of this compound

Caption: 2D representation of the molecular structure.

Workflow for Structural Elucidation

Caption: A systematic workflow for spectroscopic data interpretation.

Conclusion: A Pathway to Unambiguous Characterization

The structural elucidation of this compound is a paradigmatic example of the power of modern spectroscopic methods in natural product chemistry. A meticulous and integrated approach, combining NMR, MS, IR, and UV-Vis spectroscopy, is paramount for an unambiguous assignment of its complex structure. This guide provides the theoretical framework and practical considerations necessary for researchers to confidently undertake the spectroscopic characterization of this and other related furanolabdane diterpenoids, thereby paving the way for further investigations into their biological properties and therapeutic potential.

References

While a primary publication with the complete spectroscopic data for the title compound was not located, the following resources provide an excellent foundation for the spectroscopic analysis of natural products and the phytochemistry of Hedychium coronarium.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Chen, J. J., et al. (2013). New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium. Molecules, 18(6), 6539-6554. [Link]

-

Chimnoi, N., et al. (2008). Labdane diterpenes from the rhizomes of Hedychium coronarium. Natural Product Research, 22(14), 1249-1256. [Link]

-

Reddy, P. P., et al. (2010). Two new cytotoxic labdane diterpenes from the rhizomes of Hedychium coronarium. Bioorganic & Medicinal Chemistry Letters, 20(24), 7544-7548. [Link]

- Turner, D. W. (1977). Part I. The structure of a new diterpene from the defense secretion of the termite, Nasutitermes exitiosus. Part II. The synthesis of a furanolabdane diterpene from the mushroom, Oospora virescens. (Doctoral dissertation, The University of British Columbia).

Introduction: The Chemical and Therapeutic Landscape of Furanolabdane Diterpenes

An In-Depth Technical Guide to the Discovery and Isolation of Furanolabdane Diterpenes

Furanolabdane diterpenes represent a significant class of natural products characterized by a bicyclic decalin core structure linked to a furan ring via a side chain.[1][2] These C20 metabolites are widely distributed in the plant kingdom, particularly within the Lamiaceae family, and are also found in fungi and marine organisms.[1][2][3][4] Their discovery has been propelled by a growing interest in their diverse and potent biological activities, which include cytotoxic, anti-inflammatory, analgesic, and vasorelaxant properties.[5][6][7][8][9] For researchers in natural product chemistry and drug development, furanolabdanes offer a rich scaffold for the discovery of new therapeutic leads. This guide provides a comprehensive overview of the methodologies and logic employed in their discovery, from initial bioprospecting to final structural elucidation.

Part 1: Bioprospecting and Targeted Discovery

The search for novel furanolabdane diterpenes begins not at the lab bench, but with the strategic selection of biological source material. The rationale for selecting a particular species is often rooted in ethnobotanical knowledge—the traditional use of a plant for ailments like inflammation or fever—or chemotaxonomic data, which suggests that related species may produce similar classes of compounds.

Plants from the Lamiaceae family, such as those from the genera Leonurus, Marrubium, and Vitex, are particularly rich sources.[1][3][10] For example, Leonurus japonicus (Chinese motherwort) has been used for centuries in traditional medicine for gynecological disorders, and extensive phytochemical studies have led to the isolation of numerous furanolabdane, tetrahydrofuran, and lactone-type labdane diterpenoids.[1][11][12] Similarly, Vitex agnus-castus is used to treat menstrual cycle disorders, an activity linked to its diverse array of dopaminergic diterpenoids.[10][13][14]

Modern approaches such as metabolomics and molecular networking can accelerate the discovery process.[15] By analyzing the mass spectrometry data of a crude plant extract, researchers can rapidly dereplicate, or identify, known compounds and pinpoint unique molecular signatures that may correspond to novel structures, thus prioritizing extracts for large-scale isolation.[15]

Part 2: A Step-by-Step Guide to Extraction and Isolation